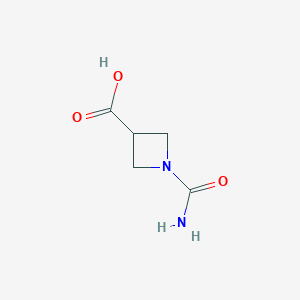

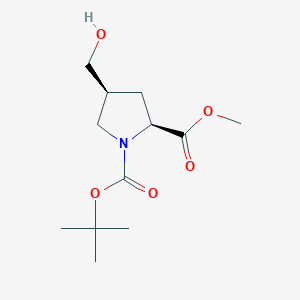

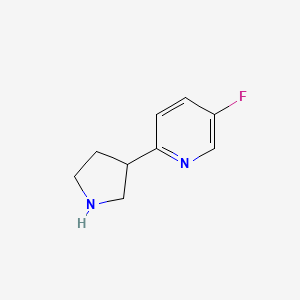

![molecular formula C7H10F2O B1650816 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 1207557-25-2](/img/structure/B1650816.png)

5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane

Overview

Description

5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C7H10F2O . It has a molecular weight of 148.15 . The compound is stored at a temperature of -10 degrees .

Molecular Structure Analysis

The InChI code for 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane is 1S/C7H10F2O/c1-6-3-2-4-7(8,9)5(6)10-6/h5H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane is a liquid at room temperature . The compound is shipped with an ice pack to maintain its stability .Scientific Research Applications

Synthesis and Structure Analysis

- Synthesis of Bicyclic Derivatives: Research demonstrates the synthesis of derivatives through methods like intramolecular dipolar cycloaddition, revealing insights into the conformations and stability of these compounds. The structure of the products is often elucidated using NMR and X-ray analyses, highlighting the different orientations and conformational variety of the bicyclic rings (Rowicki et al., 2019).

- Conformation and Charge Distribution: Studies on similar bicyclic compounds have explored the relationship between structure, conformation, and charge distribution, contributing to understanding their chemical behavior and potential as β-lactamase inhibitors (Fernández et al., 1992).

Chemical Reactions and Catalysis

- Organocatalytic Reactions: Research into constrained bicyclic analogues like 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid has shown these structures to be effective in catalyzing reactions such as the direct aldol reaction, highlighting the importance of the acid geometry in the catalytic process and enantioselectivity (Armstrong et al., 2009).

- Fluorination and Ring-Opening Reactions: Certain bicyclic compounds undergo regio- and stereo-selective fluorination, showcasing their utility in creating cis-fluorohydrins and illustrating an iterative approach to synthesizing chemically significant structures (Duhamel et al., 1993).

Material Science and Engineering Applications

- Gas Hydrate Promotion: Oxabicyclic compounds, including variants similar to 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane, have been investigated as novel promoters for gas hydrates. Their inclusion in hydrate systems can significantly enhance the thermodynamic stability, offering new avenues for hydrate-based technologies and scientific research (Seol et al., 2020).

Safety and Hazards

The compound has several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat and sparks, washing thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if feeling unwell .

properties

IUPAC Name |

5,5-difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c1-6-3-2-4-7(8,9)5(6)10-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTWRMJACWUALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695075 | |

| Record name | 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane | |

CAS RN |

1207557-25-2 | |

| Record name | 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{[1-(3-fluorophenyl)-5-(4-isopropylpiperazino)-3-methyl-1H-pyrazol-4-yl]methyl}-N~1~-isopropyl-3-nitrobenzamide](/img/structure/B1650733.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N~1~-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B1650734.png)

![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1650736.png)

![4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B1650747.png)

![N-[2,5-bis(4-chlorophenyl)pyrazol-3-yl]-4-butylbenzamide](/img/structure/B1650752.png)